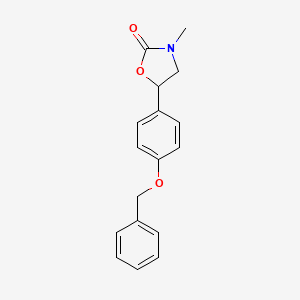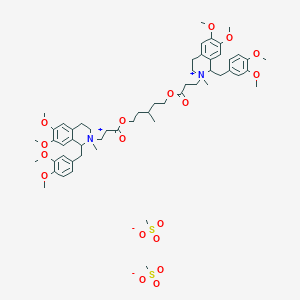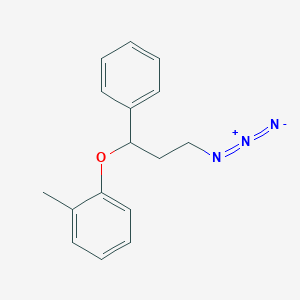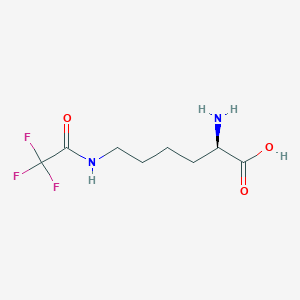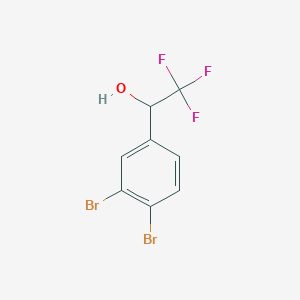
3,4-Dibromo-alpha-(trifluoromethyl)benzyl Alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’alcool 3,4-dibromo-α-(trifluorométhyl)benzylique est un composé chimique de formule moléculaire C8H5Br2F3O. Il se caractérise par la présence de groupes fonctionnels brome, fluor et hydroxyle liés à un cycle benzénique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’alcool 3,4-dibromo-α-(trifluorométhyl)benzylique implique généralement la bromation de l’alcool α-(trifluorométhyl)benzylique. La réaction est effectuée dans des conditions contrôlées pour assurer une bromation sélective aux positions 3 et 4 du cycle benzénique. Les réactifs couramment utilisés dans ce procédé comprennent le brome (Br2) et un solvant approprié tel que le dichlorométhane (CH2Cl2). La réaction est généralement effectuée à basse température pour éviter la surbromation et obtenir des rendements élevés du produit souhaité .
Méthodes de production industrielle
En milieu industriel, la production d’alcool 3,4-dibromo-α-(trifluorométhyl)benzylique peut impliquer des réacteurs à écoulement continu pour assurer un contrôle précis des conditions de réaction. Cette méthode permet une production efficace et évolutive du composé, minimisant le risque de réactions secondaires et maximisant le rendement. L’utilisation de systèmes automatisés et de techniques analytiques avancées garantit la qualité constante du produit final .
Analyse Des Réactions Chimiques
Types de réactions
L’alcool 3,4-dibromo-α-(trifluorométhyl)benzylique subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former la cétone ou l’acide carboxylique correspondants.
Réduction : Les atomes de brome peuvent être réduits pour former le composé hydrogéné correspondant.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou l’hydrogène gazeux (H2) en présence d’un catalyseur au palladium sont couramment utilisés.
Substitution : Des réactifs nucléophiles tels que l’azoture de sodium (NaN3) ou la thiourée (NH2CSNH2) sont utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Formation de 3,4-dibromo-α-(trifluorométhyl)benzaldéhyde ou d’acide 3,4-dibromo-α-(trifluorométhyl)benzoïque.
Réduction : Formation d’alcool 3,4-dihydro-α-(trifluorométhyl)benzylique.
Substitution : Formation de 3,4-dibromo-α-(trifluorométhyl)benzylamine ou de 3,4-dibromo-α-(trifluorométhyl)benzylthiol.
Applications De Recherche Scientifique
L’alcool 3,4-dibromo-α-(trifluorométhyl)benzylique a plusieurs applications en recherche scientifique :
Mécanisme D'action
Le mécanisme d’action de l’alcool 3,4-dibromo-α-(trifluorométhyl)benzylique implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Les atomes de brome et de fluor peuvent former des interactions fortes avec les résidus d’acides aminés dans les protéines, conduisant à l’inhibition ou à la modulation de l’activité enzymatique. Le groupe hydroxyle peut participer à des liaisons hydrogène, stabilisant davantage l’interaction avec la molécule cible .
Comparaison Avec Des Composés Similaires
Composés similaires
Alcool 4-(trifluorométhyl)benzylique : Structure similaire, mais sans les atomes de brome.
Alcool 3,4-dibromo-α-(méthyl)benzylique : Structure similaire, mais sans le groupe trifluorométhyle.
Unicité
L’alcool 3,4-dibromo-α-(trifluorométhyl)benzylique est unique en raison de la présence de groupes brome et trifluorométhyle, qui confèrent des propriétés chimiques distinctes. Le groupe trifluorométhyle améliore la lipophilie et la stabilité métabolique du composé, tandis que les atomes de brome fournissent des sites pour une fonctionnalisation ultérieure. Cette combinaison de groupes fonctionnels en fait un intermédiaire polyvalent en synthèse organique et un outil précieux en recherche scientifique .
Propriétés
Formule moléculaire |
C8H5Br2F3O |
|---|---|
Poids moléculaire |
333.93 g/mol |
Nom IUPAC |
1-(3,4-dibromophenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H5Br2F3O/c9-5-2-1-4(3-6(5)10)7(14)8(11,12)13/h1-3,7,14H |
Clé InChI |
LFWQMBLTLABWOG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(C(F)(F)F)O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



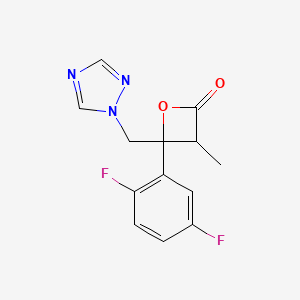
![2-[2-(Benzyloxy)ethoxy]aniline](/img/structure/B12286880.png)

![N-[2-[[[1,4-Dihydro-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinyl]carbonyl]oxy]ethyl]-N,N-dimethylbenzenemethanaminium Iodide](/img/structure/B12286895.png)
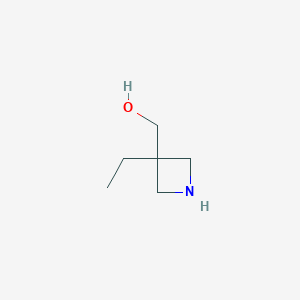

![2-Hydroxy-1-(3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B12286914.png)
![tert-butyl-[5-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenoxy]-dimethylsilane](/img/structure/B12286920.png)
